N-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromene-3-carboxamide
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Overview
Description
Mechanism of Action
Target of Action
Similar compounds bearing 1-benzo[1,3]dioxol-5-yl-indoles have shown anticancer activity against various cancer cell lines .
Mode of Action
It’s known that similar compounds can cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
The compound likely affects the biochemical pathways involved in cell cycle regulation and apoptosis . Disruption of these pathways can lead to the death of cancer cells.
Result of Action
The compound’s action results in cell cycle arrest and apoptosis in cancer cells . This means that the compound prevents the cells from dividing and promotes their programmed death, thereby potentially inhibiting the growth of cancer.
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(benzo[d][1,3]dioxol-5-yl)-4-oxo-4H-chromene-3-carboxamide are largely determined by its interactions with various biomolecules. It has been found to interact with a range of enzymes, proteins, and other biomolecules, contributing to its role in biochemical reactions
Cellular Effects
N-(benzo[d][1,3]dioxol-5-yl)-4-oxo-4H-chromene-3-carboxamide has been observed to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-4-oxo-4H-chromene-3-carboxamide is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(benzo[d][1,3]dioxol-5-yl)-4-oxo-4H-chromene-3-carboxamide have been observed to change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of N-(benzo[d][1,3]dioxol-5-yl)-4-oxo-4H-chromene-3-carboxamide vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses
Metabolic Pathways
N-(benzo[d][1,3]dioxol-5-yl)-4-oxo-4H-chromene-3-carboxamide is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can have effects on metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of N-(benzo[d][1,3]dioxol-5-yl)-4-oxo-4H-chromene-3-carboxamide within cells and tissues are complex processes. It interacts with various transporters or binding proteins, and can have effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2H-1,3-benzodioxole-5-carbaldehyde with 4-oxo-4H-chromene-3-carboxylic acid, followed by amide formation using appropriate coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
N-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Comparison with Similar Compounds
N-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromene-3-carboxamide can be compared with other similar compounds, such as:
N-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromene-3-carboxylic acid: Similar structure but lacks the amide group, leading to different chemical and biological properties.
This compound derivatives: Modified derivatives with different substituents on the benzodioxole or chromene rings, which can enhance or alter their biological activities.
The uniqueness of this compound lies in its specific combination of structural features that contribute to its potent biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO5/c19-16-11-3-1-2-4-13(11)21-8-12(16)17(20)18-10-5-6-14-15(7-10)23-9-22-14/h1-8H,9H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUJCILOXHFIDGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=COC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.